

Synthesis of 4-(Methyl(phenyl)amino)butanoic Acid: Detailed Experimental Protocols

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Compound of Interest

Compound Name: 4-(Methyl(phenyl)amino)butanoic acid

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This document provides detailed experimental protocols for the synthesis of **4-(Methyl(phenyl)amino)butanoic acid**, a compound of interest in chemical and pharmaceutical research. Two primary synthetic routes are presented: N-alkylation of N-methylaniline and reductive amination of levulinic acid. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for the materials required and the expected product characteristics for each protocol.

Table 1: Reactant and Solvent Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Hazards
N-Methylaniline	C ₇ H ₉ N	107.15	0.989	196-197	Toxic, Irritant
Ethyl 4-bromobutanoate	C ₆ H ₁₁ BrO ₂	195.05	1.354	198-200	Irritant
Potassium Carbonate	K ₂ CO ₃	138.21	2.428	-	Irritant
Acetonitrile	C ₂ H ₃ N	41.05	0.786	81-82	Flammable, Toxic
Levulinic Acid	C ₅ H ₈ O ₃	116.12	1.14	245-246	Irritant
Sodium triacetoxyborohydride	C ₆ H ₁₀ BNaO ₆	211.94	1.2	-	Water-reactive
1,2-Dichloroethane	C ₂ H ₄ Cl ₂	98.96	1.253	83-84	Carcinogen, Toxic
Diethyl ether	C ₄ H ₁₀ O	74.12	0.713	34.6	Flammable
Ethyl acetate	C ₄ H ₆ O ₂	88.11	0.902	77.1	Flammable
Hydrochloric acid (conc.)	HCl	36.46	1.18	-	Corrosive
Sodium Hydroxide	NaOH	40.00	2.13	-	Corrosive
Sodium Sulfate (anhydrous)	Na ₂ SO ₄	142.04	2.664	-	-

Table 2: Expected Product Characteristics

Product	Molecular Formula	Molar Mass (g/mol)	Physical State	Expected Yield (%)
4-(Methyl(phenyl)amino)butanoic acid	C ₁₁ H ₁₅ NO ₂	193.24	Solid	70-85

Experimental Protocols

Two detailed protocols for the synthesis of **4-(Methyl(phenyl)amino)butanoic acid** are provided below.

Protocol 1: Synthesis via N-Alkylation of N-Methylaniline

This protocol describes the synthesis of the target compound through the alkylation of N-methylaniline with ethyl 4-bromobutanoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-(Methyl(phenyl)amino)butanoate

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (5.36 g, 50 mmol), ethyl 4-bromobutanoate (9.75 g, 50 mmol), and potassium carbonate (13.82 g, 100 mmol).
- Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
- Reaction: Heat the mixture to reflux (approximately 82°C) and maintain under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
- Purification of Ester: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in 100 mL of diethyl ether and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(methyl(phenyl)amino)butanoate as an oil.

Step 2: Hydrolysis to **4-(Methyl(phenyl)amino)butanoic acid**

- **Hydrolysis Setup:** To the crude ester from the previous step, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water and 50 mL of ethanol.
- **Reaction:** Heat the mixture to reflux for 4 hours.
- **Work-up:** Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
- **Acidification:** Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from a mixture of ethanol and water to yield pure **4-(Methyl(phenyl)amino)butanoic acid**.

Protocol 2: Synthesis via Reductive Amination of Levulinic Acid

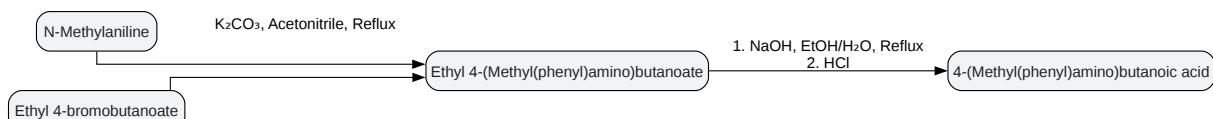
This protocol details the direct synthesis of **4-(Methyl(phenyl)amino)butanoic acid** from levulinic acid and N-methylaniline using a reductive amination reaction.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve levulinic acid (5.81 g, 50 mmol) and N-methylaniline (5.36 g, 50 mmol) in 100 mL of anhydrous 1,2-dichloroethane.
- **Addition of Reducing Agent:** To the stirred solution, add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. The reaction is exothermic.
- **Reaction:** Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.
- **Quenching:** Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate.

- Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
- Isolation: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the pure **4-(Methyl(phenyl)amino)butanoic acid**.

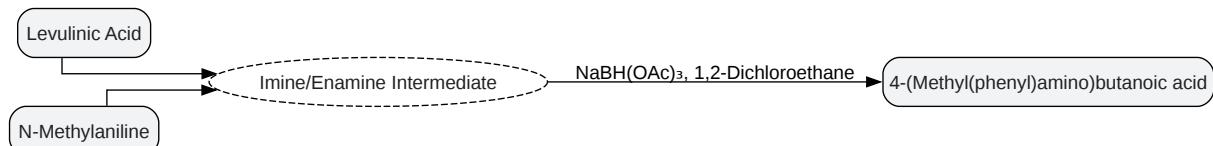
Mandatory Visualization

Below are diagrams illustrating the signaling pathways and experimental workflows for the described synthetic protocols.



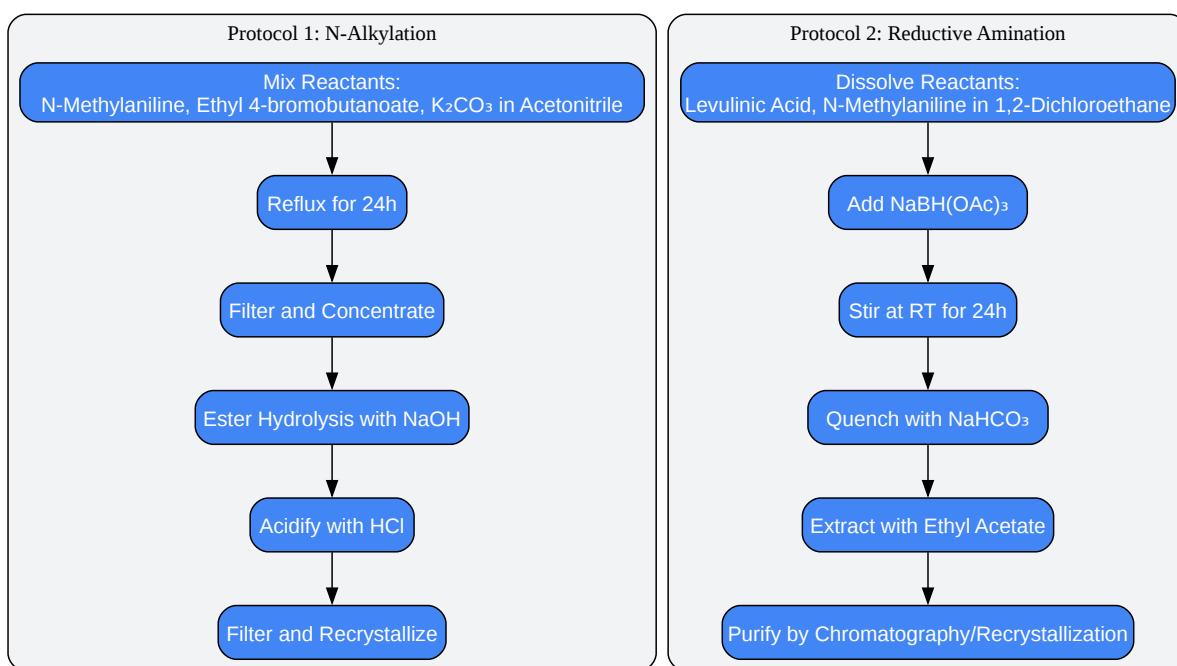
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Caption: Reaction scheme for the synthesis of **4-(Methyl(phenyl)amino)butanoic acid** via N-alkylation.



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Caption: Reaction scheme for the synthesis of **4-(Methyl(phenyl)amino)butanoic acid** via reductive amination.



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Caption: Experimental workflows for the two synthetic protocols.

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